molecular formula C18H21N5O3 B6549873 3-methyl-8-[(2-methylpropyl)amino]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1040667-78-4

3-methyl-8-[(2-methylpropyl)amino]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6549873
CAS No.: 1040667-78-4
M. Wt: 355.4 g/mol
InChI Key: OVSKRDAXNLWJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-[(2-methylpropyl)amino]-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative characterized by a 3-methyl-substituted purine core with a (2-methylpropyl)amino group at position 8 and a 2-oxo-2-phenylethyl substituent at position 5. These functional groups confer unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and biochemical research.

The 2-oxo-2-phenylethyl group may enhance lipophilicity and membrane permeability, while the (2-methylpropyl)amino substituent could influence binding specificity through steric and electronic effects .

Properties

IUPAC Name

3-methyl-8-(2-methylpropylamino)-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-11(2)9-19-17-20-15-14(16(25)21-18(26)22(15)3)23(17)10-13(24)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSKRDAXNLWJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC2=C(N1CC(=O)C3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Key Purine Derivatives

Compound Name Substituents (Position 7 & 8) Molecular Weight Key Biological Activities Unique Features References
Target Compound 7: 2-oxo-2-phenylethyl; 8: (2-methylpropyl)amino ~393.4 (estimated) Hypothesized kinase/PDE inhibition (inferred from analogs) High lipophilicity due to aromatic and branched alkyl groups
3-Methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-... 7: 3-phenylpropyl; 8: phenacylsulfanyl Not specified Enzyme inhibition (e.g., xanthine oxidase), anti-inflammatory activity Sulfanyl group enhances binding affinity; oxidizable to sulfone/sulfoxide
8-[2-[(3-Methoxyphenyl)Methylidene]Hydrazine-1-yl]-3-Methyl-7-(3-phenoxypropyl)-... 7: 3-phenoxypropyl; 8: hydrazine-yl ~481.5 Protein kinase CK2 inhibition (IC50 = 8.5 µM) Hydrazine moiety enables strong hydrogen bonding with kinase ATP-binding sites
7-[(2-Chlorophenyl)Methyl]-3-Methyl-8-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-... 7: 2-chlorobenzyl; 8: thiadiazole-sulfanyl ~450.9 Antibacterial, anticancer (in vitro) Thiadiazole group introduces heterocyclic diversity; enhances metabolic stability
8-[(Benzyl(Methyl)Amino)Methyl]-7-Butyl-1,3-Dimethyl-... 7: butyl; 8: benzyl(methyl)aminomethyl ~413.5 Neurotransmitter modulation (e.g., adenosine receptors) Bulky benzyl group improves receptor selectivity
Caffeine 1,3,7-trimethyl 194.2 Adenosine receptor antagonism Simpler structure; rapid metabolic clearance

Key Trends and Insights

Substituent Impact on Bioactivity: Position 7: Bulky groups (e.g., 3-phenylpropyl, 2-chlorobenzyl) correlate with enhanced target engagement in enzyme inhibition, likely due to hydrophobic interactions with binding pockets . Position 8: Amino or sulfanyl groups improve binding specificity. For example, the hydrazine derivative in achieves sub-10 µM potency against CK2, whereas simpler methyl or ethylamino groups (e.g., in caffeine) show weaker affinity .

Metabolic Stability: Thiadiazole or sulfone/sulfoxide derivatives () exhibit slower hepatic clearance due to resistance to oxidative metabolism .

Therapeutic Potential: Kinase inhibitors (e.g., ’s CK2 inhibitor) highlight the purine scaffold’s versatility in targeting signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.